molecular formula C19H17NO B1407564 4-(4-Propylbenzoyl)quinoline CAS No. 1706443-97-1

4-(4-Propylbenzoyl)quinoline

Cat. No.: B1407564
CAS No.: 1706443-97-1
M. Wt: 275.3 g/mol
InChI Key: GPANXJSLCXSCQM-UHFFFAOYSA-N
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Description

4-(4-Propylbenzoyl)quinoline is a quinoline derivative substituted at the 4-position with a 4-propylbenzoyl group. This compound combines the aromatic quinoline core—a heterocyclic system with a nitrogen atom—with a benzoyl moiety modified by a propyl chain.

Properties

CAS No.

1706443-97-1

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

(4-propylphenyl)-quinolin-4-ylmethanone

InChI

InChI=1S/C19H17NO/c1-2-5-14-8-10-15(11-9-14)19(21)17-12-13-20-18-7-4-3-6-16(17)18/h3-4,6-13H,2,5H2,1H3

InChI Key

GPANXJSLCXSCQM-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Quinoline derivatives are distinguished by substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Compound Substituent(s) Key Structural Features Reference
4-(4-Propylbenzoyl)quinoline 4-propylbenzoyl at C4 Bulky aromatic group; moderate lipophilicity; potential for π-π stacking interactions N/A
Chloroquine Piperazine at C4 Basic side chain; enhances solubility and targets parasitic vacuoles
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Chlorophenyl, methoxyphenyl at C2/C3 Electron-withdrawing (Cl) and electron-donating (OCH₃) groups; planar structure
4-Substituted thio-/oxy-quinolines S/O-linked alkyl/aryl at C4 Polarizable sulfur/oxygen atoms; modulate redox activity and target cytochrome bc1 complex
4-Indolylquinoline derivatives Indole at C4 Extended π-system; potential for DNA intercalation or kinase inhibition
2-Methylquinoline-4-ones Pyrazolylmethyl at C3 Hydrogen-bonding capacity; novel scaffolds with unrecorded bioactivity

Key Observations :

  • Substituent Position: C4-substituted quinolines (e.g., 4k, chloroquine) often exhibit enhanced biological selectivity compared to C2/C3 analogs .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in 4k) increase electrophilicity, while electron-donating groups (e.g., OCH₃ in 4k) improve solubility .

Insights :

  • Catalysis: Palladium catalysts are prevalent for C–C bond formation in aryl-substituted quinolines (e.g., 4k) , whereas metal-free methods are emerging for indolyl derivatives .
  • Scalability: Esterification and nucleophilic substitution (e.g., in thio-quinolines) offer high yields and scalability compared to cross-coupling reactions .

Pharmacological and Physicochemical Properties

Substituents critically influence bioactivity and drug-likeness:

Compound Reported Activity Selectivity/IC₅₀ Physicochemical Properties
Chloroquine Antimalarial Targets parasitic DHFR; IC₅₀ = 0.75 µM High solubility (piperazine); logP ~4.1
4k Not reported N/A Moderate solubility (melting point 223–225°C)
4-Thio-quinolines Anti-tubercular (MIC < 1 µg/mL) Targets cytochrome bc1 complex Lipophilic (logP >5); poor aqueous solubility
Quinoline-4-carboxylates (YS-1) Anticancer (in vitro) Not specified Ester group enhances bioavailability

Critical Analysis :

  • 4-Substitution vs. Activity: C4-substituted quinolines with basic side chains (e.g., piperazine in chloroquine) show higher selectivity for bacterial enzymes over mammalian ones .
  • Lipophilicity Trade-offs : The 4-propylbenzoyl group likely increases logP compared to polar derivatives (e.g., YS-1), which may limit solubility but improve tissue penetration.

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